N-Tert-butylpyrrolidine-2-carboxamide
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Overview
Description
N-Tert-butylpyrrolidine-2-carboxamide is a chemical compound with the CAS Number: 938764-12-6 . It has a molecular weight of 170.25 . It is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-(tert-butyl)-2-pyrrolidinecarboxamide . The InChI code for the compound is 1S/C9H18N2O/c1-9(2,3)11-8(12)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3,(H,11,12) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 170.25 .Scientific Research Applications
Microwave Assisted Synthesis and Antimicrobial Activity
A study by Sreekanth and Jha (2020) describes the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, including 2-Benzyl-tert-butylpyrrolidine-1,2-dicarboxylate. This synthesis method offers high yields and one of the products, 1-acetyl-2-benzylpyrrolidine-2-carboxamide, shows potent antimicrobial properties (Sreekanth & Jha, 2020).
Synthesis of Fluoropyrrolidine Derivatives
Singh and Umemoto (2011) developed N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, useful in medicinal chemistry as dipeptidyl peptidase IV inhibitors. The study highlights the high yield synthesis of these compounds, which can be converted into various intermediates including 4-fluoropyrrolidine-2-carboxamides (Singh & Umemoto, 2011).
Synthesis of Protected α-Amino Acids
Baldwin et al. (1996) synthesized (S)-tert-Butyl-N-tert-butoxycarbonylaziridine-2-carboxylate and its carboxamide derivative, reacting them with copper ‘catalysed’ Grignard reagents to yield protected α-amino acids. This offers moderate to good yields in amino acid synthesis (Baldwin et al., 1996).
Synthesis of Pharmacophores for Anticancer Agents
Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, showing cytotoxicity in various cancer cell lines. This research contributes to the development of new anticancer agents (Kumar et al., 2009).
Synthesis of Solid-Phase Peptide α-Carboxamides
Gaehde and Matsueda (2009) developed a method for solid-phase synthesis of peptide α-carboxamides using N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid. This technique showcases the utility of tert-butyl derivatives in peptide synthesis (Gaehde & Matsueda, 2009).
Safety and Hazards
The safety information for N-Tert-butylpyrrolidine-2-carboxamide includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and the pictograms GHS05, GHS07 .
Properties
IUPAC Name |
N-tert-butylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)11-8(12)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUUSRSYNZFTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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